1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 626218-11-9
VCID: VC0459061
InChI: InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3
SMILES: CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4g/mol

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

CAS No.: 626218-11-9

Main Products

VCID: VC0459061

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4g/mol

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one - 626218-11-9

CAS No. 626218-11-9
Product Name 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Molecular Formula C18H20N2O2
Molecular Weight 296.4g/mol
IUPAC Name 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3
Standard InChIKey NTSCNXBLLONPBI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
Canonical SMILES CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
PubChem Compound 2947294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator